3-Chloro-4-vinyl-phenylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8ClN |
|---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
3-chloro-4-ethenylaniline |
InChI |
InChI=1S/C8H8ClN/c1-2-6-3-4-7(10)5-8(6)9/h2-5H,1,10H2 |
InChI Key |
JSHWVUGYYWWQCV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=C(C=C1)N)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 Chloro 4 Vinyl Phenylamine
Reactivity Profile of the Primary Amine Functionality
The primary amine group attached to the benzene (B151609) ring is the principal site for a variety of nucleophilic and condensation reactions. The lone pair of electrons on the nitrogen atom makes it a nucleophile and a weak base. chemguide.co.uklibretexts.org The reactivity of this amine is modulated by the electronic effects of the other substituents on the aromatic ring.
As a primary amine, the nitrogen atom of 3-Chloro-4-vinyl-phenylamine possesses a lone pair of electrons, enabling it to act as a nucleophile. chemguide.co.uk It can react with various electrophilic species. For instance, in the presence of a strong acid like hydrochloric acid, the amine group can be protonated to form a phenylammonium salt, rendering it soluble in aqueous acidic solutions. libretexts.org This acid-base reaction is a fundamental characteristic of amines. msu.edu
The nucleophilicity of the amine allows it to attack electron-deficient centers. While simple nucleophilic addition across a carbon-carbon multiple bond is not typical for the amine itself, it readily adds to more electrophilic centers such as the carbonyl carbon of aldehydes, ketones, and their derivatives. These reactions often proceed via an addition-elimination mechanism, as detailed in the subsequent sections.
A hallmark reaction of primary amines is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. advancechemjournal.comresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate. The reaction is typically catalyzed by an acid or a base. researchgate.netjmchemsci.com
The formation of a Schiff base from this compound and a generic aldehyde (R-CHO) proceeds as follows: the nitrogen atom attacks the electrophilic carbonyl carbon, leading to a zwitterionic intermediate that undergoes proton transfer to form a carbinolamine. Subsequent acid-catalyzed elimination of water yields the stable imine product. researchgate.net These reactions are crucial in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. advancechemjournal.com
Table 1: Examples of Condensation Reactions
| Reactant A | Reactant B (Example) | Product Type | General Conditions |
|---|---|---|---|
| This compound | Benzaldehyde | Schiff Base (Imine) | Acid or base catalysis, removal of water |
| This compound | Acetone | Schiff Base (Imine) | Acid catalysis, reflux |
Acylation and Sulfonylation Processes
The primary amine of this compound reacts readily with acylating and sulfonylating agents. These reactions are nucleophilic acyl substitution processes where the amine acts as the nucleophile. libretexts.org
Acylation: Reaction with acyl chlorides (like ethanoyl chloride) or acid anhydrides (like ethanoic anhydride) yields N-substituted amides. chemguide.co.uklibretexts.org For example, the reaction with ethanoyl chloride is vigorous and produces N-(3-chloro-4-vinylphenyl)ethanamide and phenylammonium chloride. libretexts.org These reactions are fundamental in organic synthesis, often used to protect the amine group or to synthesize amide-containing target molecules. mrcolechemistry.co.uk
Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base yields a sulfonamide. This specific reaction forms the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines. msu.edu As a primary amine, this compound would react to form a sulfonamide that is soluble in an aqueous alkali.
Table 2: Acylation and Sulfonylation Reactions
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Acylation | Ethanoyl Chloride (CH3COCl) | N-Aryl Amide |
| Acylation | Ethanoic Anhydride ((CH3CO)2O) | N-Aryl Amide |
| Sulfonylation | Benzenesulfonyl Chloride (C6H5SO2Cl) | N-Aryl Sulfonamide |
Reactivity of the Vinyl Moiety
The vinyl group of this compound behaves as a typical alkene, susceptible to reactions that involve the π-electrons of its double bond. Its reactivity is analogous to that of styrene and its derivatives.
The carbon-carbon double bond of the vinyl group is a region of high electron density, making it a target for electrophiles. quizlet.com In an electrophilic addition reaction, an electrophile adds to one of the vinyl carbons, forming a carbocation intermediate, which is then attacked by a nucleophile. The stability of this carbocation is enhanced by resonance with the adjacent phenyl ring.
Typical electrophilic addition reactions for the vinyl group include:
Halogenation: Reaction with halogens like Br2 or Cl2 would lead to the formation of a dihalogenated alkane.
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) across the double bond.
Hydration: Acid-catalyzed addition of water to form an alcohol. quizlet.com
The regioselectivity of these additions (Markovnikov vs. anti-Markovnikov) would be influenced by the electronic nature of the substituted phenyl ring and the specific reaction conditions employed. For instance, the chlorination of arylacetylenes, a related system, proceeds through an open vinyl cation intermediate.
The vinyl group can also participate in radical reactions. The C-H bonds on the carbon adjacent to the double bond (the benzylic position) are susceptible to abstraction by radicals in a process known as Hydrogen Atom Transfer (HAT). nih.gov HAT is a fundamental step in many radical-mediated C-H functionalization reactions. nih.govresearchgate.net
Once a radical is generated, it can undergo various transformations, including addition to other unsaturated molecules to initiate polymerization or reaction with radical traps. The photolysis of related compounds like N-bromophenylalaninamide derivatives has been shown to proceed via intermolecular HAT processes, highlighting the potential for such radical-mediated transformations. rsc.org Furthermore, the vinyl group itself can be subject to radical addition, where a radical species adds across the double bond. The silver-catalyzed sulfonylation of styrenes to form vinyl sulfones is an example of a reaction that can proceed through a radical pathway. rsc.org
Cycloaddition Reactions (e.g., Diels-Alder, Hetero-Diels-Alder)
The vinyl group of this compound can function as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. synarchive.com This transformation is a powerful tool for constructing six-membered rings. The reactivity of the vinyl group is modulated by the electronic effects of the substituents on the aromatic ring. The electron-donating amino group increases the electron density of the π-system, which can influence the reaction rate and stereoselectivity.
In a typical Diels-Alder reaction, this compound would react with a 1,3-diene to yield a substituted cyclohexene derivative. The reaction proceeds via a concerted mechanism, forming two new carbon-carbon sigma bonds simultaneously. synarchive.com While specific studies on this compound are not prevalent, the reactivity of analogous vinyl-substituted aromatic compounds suggests its participation in such cycloadditions. For instance, vinylimidazoles have been shown to undergo Diels-Alder reactions at room temperature to produce cycloadducts in high yields and as single stereoisomers. researchgate.netnih.gov
| Diene | Dienophile | Reaction Type | Potential Product Structure |
| Butadiene | This compound | Diels-Alder | 4-(5-chloro-2-aminophenyl)cyclohex-1-ene |
| Cyclopentadiene | This compound | Diels-Alder | 5-(5-chloro-2-aminophenyl)bicyclo[2.2.1]hept-2-ene |
| Danishefsky's Diene | This compound | Hetero-Diels-Alder | Substituted Dihydropyrone derivative |
This table presents potential cycloaddition reactions based on the known reactivity of vinyl groups.
Hydrohalogenation Mechanisms
The addition of hydrogen halides (HX, where X = Cl, Br, I) across the vinyl group of this compound is a classic electrophilic addition reaction. masterorganicchemistry.com The mechanism and regioselectivity of this reaction are dictated by the stability of the carbocation intermediate formed during the process. youtube.com
The reaction is initiated by the attack of the vinyl group's π-electrons on the electrophilic hydrogen of the HX molecule. youtube.com This can lead to two possible carbocation intermediates.
Path A: Addition of H+ to the terminal carbon (CH2) of the vinyl group, forming a secondary benzylic carbocation on the carbon adjacent to the aromatic ring.
Path B: Addition of H+ to the carbon adjacent to the ring, forming a primary carbocation on the terminal carbon.
The secondary benzylic carbocation (Path A) is significantly more stable due to resonance delocalization of the positive charge into the benzene ring. Consequently, the reaction proceeds preferentially through this intermediate. This adherence to forming the most stable carbocation intermediate is known as Markovnikov's rule. leah4sci.commasterorganicchemistry.com The subsequent attack by the halide ion (X-) on the benzylic carbocation yields the final product. masterorganicchemistry.com
In the special case of HBr addition in the presence of peroxides (ROOR), the reaction can proceed via a free-radical mechanism, leading to anti-Markovnikov addition where the bromine atom attaches to the terminal carbon. quizlet.comyoutube.com
| Reagent | Conditions | Mechanism | Regioselectivity | Major Product |
| HCl | Standard | Electrophilic Addition | Markovnikov | 1-(1-Chloroethyl)-3-chloro-4-aminobenzene |
| HBr | Standard | Electrophilic Addition | Markovnikov | 1-(1-Bromoethyl)-3-chloro-4-aminobenzene |
| HBr | Peroxides (ROOR) | Free Radical Addition | Anti-Markovnikov | 1-(2-Bromoethyl)-3-chloro-4-aminobenzene |
Reactivity of the Chlorinated Aromatic Ring
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as chlorine, on an aromatic ring by a nucleophile. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. nih.govscranton.edu
In this compound, the aromatic ring is substituted with an electron-donating amino group and a weakly activating vinyl group. The strong electron-donating nature of the amino group increases the electron density of the ring, making it less susceptible to attack by nucleophiles. Therefore, this compound is expected to be relatively unreactive towards SNAr under standard conditions. For the reaction to proceed, harsh conditions or transition-metal catalysis would likely be required. mdpi.comresearchgate.net
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the substitution of a ring hydrogen with an electrophile. minia.edu.egyoutube.com The regiochemical outcome of EAS on a substituted benzene ring is governed by the directing effects of the substituents already present. pressbooks.pub
In this compound, three substituents influence the position of incoming electrophiles:
Amino (-NH2) group: A strongly activating, ortho, para-director.
Vinyl (-CH=CH2) group: A weakly activating, ortho, para-director.
Chloro (-Cl) group: A deactivating, ortho, para-director. pressbooks.pub
The position para to the amino group is occupied by the chloro group.
One position ortho to the amino group is occupied by the vinyl group.
The remaining ortho position (C-6) is the most likely site for electrophilic attack.
| Reaction | Reagents | Electrophile | Predicted Major Product |
| Nitration | HNO3, H2SO4 | NO2+ | 2-Amino-4-chloro-5-nitro-1-vinylbenzene |
| Bromination | Br2, FeBr3 | Br+ | 2-Amino-5-bromo-4-chloro-1-vinylbenzene |
| Friedel-Crafts Acylation | CH3COCl, AlCl3 | CH3CO+ | 1-(2-Amino-4-chloro-5-vinylphenyl)ethanone |
Advanced Reaction Classes: Domino and Cascade Transformations
Domino and cascade reactions are multi-step processes that occur in a single pot, offering high efficiency in synthesis. The structure of this compound, with its proximate amino and vinyl groups, makes it a potential substrate for cascade reactions, particularly those involving intramolecular cyclizations. For example, a reaction could be initiated at the vinyl group, creating an intermediate that subsequently reacts with the amino group to form a heterocyclic ring system. While specific literature on domino reactions involving this compound is scarce, analogous transformations with other ortho-substituted vinyl anilines are known, often leading to the synthesis of important heterocyclic scaffolds like quinolines or indoles.
Catalytic Organic Transformations and Enantioselective Approaches
Catalysis offers a powerful means to transform this compound with high selectivity and efficiency. The vinyl group and the chloro-substituted ring are both amenable to various catalytic transformations.
Cross-Coupling Reactions: The chlorine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds. This allows for extensive diversification of the molecular structure.
Enantioselective Approaches: The vinyl group is a key handle for introducing chirality into the molecule. Enantioselective catalytic reactions can transform the prochiral vinyl group into a chiral center with high enantiomeric excess. A relevant example is the rhodium-catalyzed asymmetric hydrofunctionalization of internal alkynes and allenes to produce benzofused seven-membered heterocycles like 1,4-benzodiazepines. nih.gov Applying similar catalytic systems to substrates derived from this compound could enable the synthesis of chiral, biologically relevant molecules. For instance, an intramolecular hydroamination, catalyzed by a chiral rhodium complex, could potentially lead to the formation of enantioenriched vinyl-substituted benzodiazepine structures. nih.gov
| Reaction Type | Catalyst System (Example) | Functional Group Targeted | Potential Chiral Product |
| Asymmetric Hydrogenation | Chiral Rh or Ru complex | Vinyl group | Chiral ethyl-substituted aniline (B41778) |
| Asymmetric Hydroamination | Chiral Rh-complex (e.g., with (R)-DTBM-Segphos) | Vinyl and Amino groups | Enantioenriched Tetrahydroquinoline derivative |
| Asymmetric Dihydroxylation | AD-mix-β | Vinyl group | Chiral diol |
Transition Metal-Catalyzed Processes
This compound is a versatile substrate for a variety of transition metal-catalyzed reactions, primarily leveraging the reactivity of the vinyl group and the chloro substituent. Palladium-catalyzed reactions are particularly prominent in transforming such molecules. nih.gov
One of the most significant reactions for vinylated aromatic compounds is the Heck reaction , which involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgbeilstein-journals.org In the context of this compound, the vinyl group can readily participate as the alkene component in Heck coupling reactions with various aryl or vinyl halides. This allows for the extension of the vinyl side chain, leading to the formation of substituted stilbene-like structures. The reaction is typically catalyzed by palladium complexes with phosphine ligands. beilstein-journals.org
Conversely, the chloro group on the aromatic ring can act as the halide component in a Heck reaction, coupling with other alkenes to introduce new vinyl groups or other unsaturated moieties. organic-chemistry.org This dual reactivity makes this compound a valuable building block in the synthesis of complex organic molecules.
Another pivotal transition metal-catalyzed process is the Buchwald-Hartwig amination . wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. youtube.com The chloro group of this compound can undergo coupling with a wide range of primary and secondary amines, leading to the synthesis of various N-aryl derivatives. The efficiency of this transformation is often dependent on the choice of palladium catalyst, phosphine ligand, and base. rug.nlnih.gov The presence of the vinyl group can influence the electronic properties of the aryl chloride, potentially affecting the reaction kinetics.
The following table summarizes hypothetical Heck and Buchwald-Hartwig reactions involving a substrate analogous to this compound, illustrating the potential transformations.
| Reaction | Coupling Partner | Catalyst System | Product | Hypothetical Yield (%) |
| Heck Reaction | Iodobenzene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 3-Chloro-4-(2-phenylvinyl)phenylamine | 85 |
| Heck Reaction | n-Butyl acrylate | PdCl₂(PPh₃)₂, NaOAc | (E)-n-Butyl 3-(2-chloro-4-aminophenyl)acrylate | 78 |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | 4-Vinyl-3-(morpholin-4-yl)phenylamine | 92 |
| Buchwald-Hartwig Amination | Aniline | Pd(OAc)₂, BINAP, Cs₂CO₃ | N-(4-Vinyl-3-chlorophenyl)aniline | 88 |
This table presents plausible, hypothetical data based on typical yields for these reaction types as described in the literature.
Mechanistically, the Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. researchgate.net The Buchwald-Hartwig amination follows a similar catalytic cycle, with the key steps being oxidative addition of the aryl chloride, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to form the C-N bond. libretexts.orgyoutube.com
Organocatalytic Applications
The presence of the aniline and vinyl functionalities in this compound also opens avenues for its participation in organocatalytic reactions. Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering a complementary approach to metal-based catalysis. mdpi.com
The vinyl group of this compound can act as a Michael acceptor in asymmetric Michael additions . rsc.orgd-nb.info Chiral organocatalysts, such as secondary amines (e.g., proline and its derivatives), can activate α,β-unsaturated systems towards nucleophilic attack. princeton.edu In this context, various nucleophiles can be added to the vinyl group in a stereocontrolled manner.
Conversely, the amino group of this compound can act as a nucleophile in aza-Michael additions to α,β-unsaturated carbonyl compounds. beilstein-journals.orgd-nb.info This reaction, often catalyzed by chiral Brønsted acids or bifunctional organocatalysts, allows for the enantioselective formation of β-amino carbonyl compounds. The nucleophilicity of the aniline can be modulated by the electronic nature of the substituents on the aromatic ring.
The following table provides hypothetical examples of organocatalytic Michael additions involving a substrate similar to this compound.
| Reaction Type | Reactant | Organocatalyst | Product | Hypothetical Yield (%) | Hypothetical ee (%) |
| Michael Addition (Vinyl as acceptor) | Dimethyl malonate | Chiral Squaramide | Dimethyl 2-(1-(4-amino-2-chlorophenyl)ethyl)malonate | 88 | 95 |
| Aza-Michael Addition (Aniline as nucleophile) | Cyclohexenone | Chiral Phosphoric Acid | 3-((4-Vinyl-3-chlorophenyl)amino)cyclohexan-1-one | 90 | 92 |
This table presents plausible, hypothetical data based on typical yields and enantioselectivities for these reaction types as described in the literature.
The mechanism of enamine catalysis in Michael additions involves the formation of a nucleophilic enamine intermediate from the reaction of a carbonyl compound with a secondary amine catalyst. This enamine then adds to the Michael acceptor (the vinyl group). Iminium catalysis, on the other hand, involves the formation of an electrophilic iminium ion from an α,β-unsaturated aldehyde and a secondary amine catalyst, which is then attacked by a nucleophile. In aza-Michael additions, the organocatalyst typically activates the Michael acceptor through hydrogen bonding or by forming an iminium ion, facilitating the attack of the aniline nitrogen. beilstein-journals.org
Advanced Derivatization Strategies for Functional Enhancement and Analytical Characterization
Derivatization for Enhanced Spectroscopic and Chromatographic Analysis
In analytical chemistry, derivatization is frequently employed to improve the performance of chromatographic and spectroscopic methods. jfda-online.com The primary goals are to enhance analyte detection, improve quantification, and facilitate structural elucidation. jfda-online.com For 3-Chloro-4-vinyl-phenylamine, derivatization can modify its chemical characteristics to make it more suitable for analysis by techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). jfda-online.com This process can increase volatility, improve thermal stability, and introduce specific tags that enhance detector response. jfda-online.commdpi.com
Chemical labeling involves attaching a specific group, or "label," to the analyte to make it more easily detectable. This is particularly useful when analyzing trace amounts of a substance. The primary amine group of this compound is an ideal target for such labeling. By introducing chromophores (for UV-Vis detection), fluorophores (for fluorescence detection), or electroactive moieties, the sensitivity of the analytical method can be significantly increased.
For instance, fluorescent labeling is a common strategy. Reagents that react with primary amines to form highly fluorescent products can lower the limits of detection by several orders of magnitude compared to standard UV detection. This allows for the accurate measurement of the compound in complex matrices where its native concentration might be below the detection threshold of other methods.
A wide array of reagents has been developed for the specific derivatization of amine groups. The choice of reagent depends on the analytical technique being used (GC or HPLC) and the desired outcome. Common derivatization reactions fall into categories such as acylation, alkylation, or silylation. gcms.cz
Alkyl Chloroformates : Reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) are widely used in HPLC analysis. researchgate.net They react with primary and secondary amines to form stable, highly fluorescent carbamate derivatives, which can be easily detected at very low concentrations. researchgate.net
Perfluoroacylimidazoles and Anhydrides : Reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA) and trifluoroacetic anhydride (TFAA) are excellent for GC analysis. gcms.cz They react with the amine group to form stable, volatile trifluoroacetyl derivatives. gcms.cz The introduction of fluorine atoms makes the derivative highly responsive to electron capture detection (ECD), a very sensitive technique for halogenated compounds. These reagents have the advantage of producing neutral byproducts, simplifying sample cleanup. gcms.cz
Below is an interactive table summarizing common derivatization reagents for amines.
| Reagent Class | Specific Reagent Example | Target Functional Group | Analytical Enhancement | Primary Application |
| Alkyl Chloroformates | 9-fluorenylmethylchloroformate (FMOC-Cl) | Primary/Secondary Amines | Adds a fluorescent tag | HPLC-Fluorescence |
| Perfluoroacyl Anhydrides | Trifluoroacetic Anhydride (TFAA) | Alcohols, Phenols, Amines | Increases volatility, enhances ECD signal | GC-ECD/MS |
| Perfluoroacylimidazoles | N-Trifluoroacetylimidazole (TFAI) | Sugars, Amines | Forms volatile derivatives, no acid byproduct | GC-FID/ECD |
| Sulfonyl Chlorides | Dansyl Chloride | Primary/Secondary Amines | Adds a fluorescent tag | HPLC-Fluorescence |
| Isothiocyanates | Phenyl isothiocyanate (Edman's Reagent) | Primary Amines | Adds a UV-absorbing chromophore | HPLC-UV |
Derivatization for Application-Specific Functionalization
Beyond analytical enhancement, derivatization can be used to impart specific functions to this compound, transforming it into a molecule with desired biological or material properties. The amine and vinyl functional groups serve as reactive handles for synthesis.
For example, the primary amine can be converted into various other functional groups, such as amides, sulfonamides, or imines. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). The synthesis of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives as potential inhibitors of the monoamine oxidase-B (MAO-B) enzyme for treating Parkinson's disease illustrates this principle. asiapharmaceutics.info Although the parent compound in that study is different (containing fluorine instead of a vinyl group), the core strategy of converting the aniline (B41778) amine into an imine to achieve a specific biological function is directly applicable. asiapharmaceutics.info Similarly, the amine of this compound could be acylated or reacted with sulfonyl chlorides to generate a library of compounds for screening against various biological targets.
The vinyl group also offers a route for functionalization. It can undergo polymerization to create novel polymers with specific properties conferred by the chloro- and amino-substituted phenyl rings. Furthermore, it can participate in various addition reactions or cross-coupling reactions to link the molecule to other chemical structures.
Role as a Precursor in the Synthesis of Complex Organic Molecules
This compound is a valuable building block, or precursor, for the synthesis of more complex organic molecules. Its distinct functional groups—the primary aromatic amine, the vinyl group, and the chlorinated aromatic ring—each provide specific reaction sites for constructing larger molecular architectures.
Reactions of the Amine Group : The primary aromatic amine is highly versatile. It can be diazotized and subsequently replaced by a wide range of substituents (e.g., -OH, -CN, halogens) through Sandmeyer reactions. It is also a key nucleophile in the formation of amides, sulfonamides, and is a common component in the synthesis of heterocyclic compounds like quinolines or benzimidazoles.
Reactions of the Vinyl Group : The vinyl group is a key site for carbon-carbon bond formation. It can act as a monomer in polymerization reactions or as a reactant in powerful cross-coupling reactions like the Heck, Suzuki, or Stille reactions, allowing for the attachment of various organic fragments. It can also undergo oxidation to form an epoxide or be cleaved to an aldehyde.
Reactions of the Aromatic Ring : The chlorine atom on the aromatic ring can also be replaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, although typically under harsher conditions than a bromide or iodide. The substitution pattern on the ring directs further electrophilic aromatic substitution reactions.
The utility of similar chloro-anilines as precursors is well-established. For instance, 3-chloro-4-fluoroaniline (B193440) is a key intermediate in the synthesis of modern antibiotics like ciprofloxacin and various herbicides. google.com This highlights the industrial importance of substituted anilines as starting materials for high-value chemical products.
The synthetic potential of this compound's functional groups is summarized below.
| Functional Group | Type of Reaction | Potential Transformation/Product |
| Primary Aromatic Amine | Diazotization/Sandmeyer | Introduction of -OH, -CN, -X (halogens) |
| Acylation/Sulfonylation | Formation of amides, sulfonamides | |
| Condensation | Synthesis of imines, heterocycles | |
| Vinyl Group | Polymerization | Formation of substituted polystyrenes |
| Cross-Coupling (e.g., Heck) | C-C bond formation with aryl halides | |
| Oxidation | Formation of epoxides, aldehydes, carboxylic acids | |
| Chloro-Aromatic Ring | Nucleophilic Substitution | Replacement of Cl with other nucleophiles |
| Electrophilic Substitution | Further functionalization of the ring |
Spectroscopic Characterization of 3 Chloro 4 Vinyl Phenylamine and Its Synthetic Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
While a specific ¹H NMR spectrum for 3-Chloro-4-fluoroaniline (B193440) was not found in the searched results, the expected proton signals can be predicted based on its structure. The molecule has three aromatic protons and an amine group with two protons, each of which would produce a distinct signal. The chemical shifts, splitting patterns (multiplicity), and coupling constants would be influenced by the electronic effects of the chloro, fluoro, and amino substituents on the benzene (B151609) ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
No experimental ¹³C NMR data for 3-Chloro-4-fluoroaniline was available in the provided search results. A ¹³C NMR spectrum would be expected to show six distinct signals for the six carbon atoms of the benzene ring, with their chemical shifts determined by the attached substituents and their position on the ring.
Solid-State Nuclear Magnetic Resonance (ssNMR)
There is no information available in the search results regarding the solid-state NMR (ssNMR) analysis of 3-Chloro-4-fluoroaniline. This technique is typically used to study the structure and dynamics of materials in the solid state.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the functional groups and molecular vibrations within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Experimental FT-IR spectral data for 3-Chloro-4-fluoroaniline is not detailed in the search results. An FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to:
N-H stretching of the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.
C-H stretching of the aromatic ring, usually found just above 3000 cm⁻¹.
C=C stretching vibrations within the aromatic ring, occurring in the 1450-1600 cm⁻¹ region.
C-N stretching of the aromatic amine, typically in the 1250-1360 cm⁻¹ range.
C-F stretching , which gives a strong absorption band in the 1000-1400 cm⁻¹ region.
C-Cl stretching , which appears as a strong band in the 600-800 cm⁻¹ region.
Electronic Spectroscopy
Electronic spectroscopy examines the absorption of electromagnetic radiation by a molecule, leading to the transition of electrons to higher energy levels.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of 3-Chloro-4-vinyl-phenylamine would provide information on its electronic transitions. The analysis would involve dissolving the compound in a suitable solvent (e.g., ethanol, acetonitrile) and recording the absorbance over the ultraviolet and visible range (typically 200-800 nm). The resulting spectrum would be expected to show characteristic absorption bands (λmax) corresponding to π → π* and n → π* transitions associated with the substituted benzene ring and the vinyl group. The position and intensity (molar absorptivity, ε) of these bands are influenced by the electronic effects of the chloro, amino, and vinyl substituents.
A data table, such as the one below, would typically be used to summarize the findings.
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would be used to determine the precise molecular weight of this compound, allowing for the confirmation of its elemental formula (C₈H₈ClN). The expected exact mass can be calculated from the isotopic masses of its constituent atoms. The experimental HRMS data would be compared against this calculated value to confirm the compound's identity.
A typical data table for HRMS findings would be structured as follows.
| Ion Formula | Calculated m/z | Found m/z | Difference (ppm) |
| [C₈H₈ClN+H]⁺ | 154.0418 | Data Not Available | Data Not Available |
Furthermore, the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in M+ and M+2 peaks. Analysis of the fragmentation pattern would reveal information about the molecule's structure, with expected cleavages at the C-Cl bond, loss of the vinyl group, or fragmentation of the aromatic ring.
X-ray Diffraction (XRD)
X-ray diffraction techniques are used to determine the atomic and molecular structure of a crystal.
Single-Crystal X-ray Diffraction (SC-XRD)
To perform SC-XRD analysis, a suitable single crystal of this compound would be required. This technique would provide definitive information about the molecule's three-dimensional structure, including bond lengths, bond angles, and torsion angles. It would also reveal details about the crystal packing, such as intermolecular interactions (e.g., hydrogen bonding, π-π stacking) and the crystal system, space group, and unit cell dimensions.
Crystallographic data are typically presented in a standardized table.
Table: Crystal data and structure refinement for this compound.
| Parameter | Value |
|---|---|
| Empirical formula | C₈H₈ClN |
| Formula weight | 153.61 |
| Temperature (K) | Data Not Available |
| Wavelength (Å) | Data Not Available |
| Crystal system | Data Not Available |
| Space group | Data Not Available |
| Unit cell dimensions | |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
| Density (calculated) (Mg/m³) | Data Not Available |
| Absorption coefficient (mm⁻¹) | Data Not Available |
| F(000) | Data Not Available |
| Crystal size (mm³) | Data Not Available |
| Theta range for data collection (°) | Data Not Available |
| Index ranges | Data Not Available |
| Reflections collected | Data Not Available |
| Independent reflections | Data Not Available |
| Completeness to theta (%) | Data Not Available |
| Refinement method | Data Not Available |
| Data / restraints / parameters | Data Not Available |
| Goodness-of-fit on F² | Data Not Available |
| Final R indices [I>2sigma(I)] | Data Not Available |
| R indices (all data) | Data Not Available |
X-ray Powder Diffraction (XRPD)
XRPD is used to analyze the crystalline nature of a bulk sample. The technique provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. For this compound, an XRPD pattern would consist of a plot of diffraction intensity versus the diffraction angle (2θ). This pattern could be used for phase identification, to assess sample purity, and to distinguish between different polymorphic forms if they exist.
The results are typically presented in a table listing the 2θ angles and their corresponding intensities.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| Data Not Available | Data Not Available | Data Not Available |
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for computational studies of substituted anilines and related molecules due to its balance of accuracy and computational efficiency. researchgate.netresearchgate.net DFT methods are used to investigate the electronic structure and energetic properties, providing a foundational understanding of the molecule's characteristics. nih.gov
Geometry Optimization and Equilibrium Structures
A fundamental step in computational analysis is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. youtube.com For 3-Chloro-4-vinyl-phenylamine, this process involves calculating the molecular forces and adjusting the positions of the atoms until a stable, minimum-energy conformation is reached. This optimized geometry represents the most probable structure of the molecule in its ground state.
Studies on similar halosubstituted anilines indicate that the resulting optimized structure would likely be a near-planar pyramidal form. researchgate.net The optimization process provides precise data on bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the steric and electronic effects of the chloro, vinyl, and amine substituents on the phenyl ring. For instance, the pyramidalization of the amino group and the orientation of the vinyl group relative to the aromatic ring are key structural features determined through this process. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table presents hypothetical data to illustrate the typical output of a DFT geometry optimization. Actual values would require specific calculations.
| Parameter | Value |
|---|---|
| C-N Bond Length (Å) | 1.405 |
| C-Cl Bond Length (Å) | 1.745 |
| C=C (vinyl) Bond Length (Å) | 1.338 |
| C-C-N Bond Angle (°) | 120.5 |
| C-C-Cl Bond Angle (°) | 119.8 |
| Ring-Vinyl Dihedral Angle (°) | 15.2 |
Prediction and Analysis of Electronic Properties
Once the geometry is optimized, a range of electronic properties can be calculated to describe the molecule's reactivity and behavior in electric fields.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. youtube.comyoutube.comyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the amino group, while the LUMO would likely be distributed across the aromatic system and the vinyl group. researchgate.net
Table 2: Predicted Electronic Properties of this compound (Hypothetical Data) This table presents hypothetical data to illustrate typical electronic property calculations.
| Property | Value |
|---|---|
| HOMO Energy (eV) | -5.85 |
| LUMO Energy (eV) | -1.25 |
| HOMO-LUMO Gap (eV) | 4.60 |
| Dipole Moment (Debye) | 2.5 D |
| Mean Polarizability (a.u.) | 110 |
Computational Spectroscopic Property Prediction and Validation
DFT calculations are widely used to predict vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. mdpi.comaip.orgnih.gov Theoretical spectra are generated by calculating the vibrational frequencies and electronic transition energies from the optimized molecular structure. kent.ac.ukscirp.org
These predicted spectra serve as a powerful tool for validating experimental data. By comparing the calculated vibrational modes with the peaks in an experimental FT-IR or FT-Raman spectrum, chemists can make reliable assignments for the observed frequencies. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Visible absorption, helping to interpret the observed spectral bands. researchgate.netnih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals).
NBO analysis for this compound would quantify the electron density on each atom, revealing the charge distribution. researchgate.net It also analyzes donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions, represented by stabilization energies (E(2)), indicate the extent of electron delocalization or hyperconjugation, which contributes to molecular stability. For instance, interactions between the nitrogen lone pair and the antibonding orbitals of the phenyl ring would be quantified, providing insight into the electronic communication between the substituents. wikipedia.orgresearchgate.net
Computational Elucidation of Reaction Mechanisms
Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions.
Transition State Characterization
For a chemical reaction to occur, reactants must pass through a high-energy transition state (TS). nih.gov Computational methods can locate and characterize the geometry and energy of these fleeting structures. rsc.org Identifying the transition state is crucial for understanding a reaction's mechanism and calculating its activation energy, which determines the reaction rate.
For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the vinyl group, DFT calculations could be used to model the entire reaction pathway. This would involve optimizing the structures of the reactants, products, and the transition state connecting them. The transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. rsc.org This analysis provides a detailed, step-by-step view of the bond-breaking and bond-forming processes.
Determination of Thermodynamic and Kinetic Parameters
Quantum mechanical calculations are instrumental in determining the thermodynamic and kinetic parameters of chemical systems, including this compound. By solving the Schrödinger equation for the molecule, researchers can obtain fundamental data such as enthalpy (ΔH) and Gibbs free energy (ΔG). These parameters are crucial for predicting the spontaneity and energy changes of reactions involving the compound.
For instance, Density Functional Theory (DFT) and ab initio methods are commonly employed to calculate the electronic energy of the molecule. By performing frequency calculations, zero-point vibrational energy (ZPVE), thermal corrections to energy, and entropy can be determined. These components are then combined to yield the total enthalpy and Gibbs free energy at a given temperature. Such calculations can predict the stability of different conformers of this compound and the energy barriers for its various potential reactions.
Table 1: Hypothetical Thermodynamic Data for this compound Note: The following data is illustrative and derived from general principles of computational chemistry for similar molecules, as specific experimental or computational studies on this exact compound are not publicly available.
| Parameter | Calculated Value | Units |
| Enthalpy of Formation (ΔHf°) | Data not available | kJ/mol |
| Gibbs Free Energy of Formation (ΔGf°) | Data not available | kJ/mol |
| Zero-Point Vibrational Energy (ZPVE) | Data not available | kcal/mol |
| Entropy (S) | Data not available | J/(mol·K) |
Solvation Models and Solvent Effects
The chemical behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational solvation models are essential for understanding these effects. The Self-Consistent Reaction Field (SCRF) methods, including the Polarized Continuum Model (PCM), are widely used for this purpose.
In these models, the solvent is represented as a continuous medium with a specific dielectric constant, and the solute (this compound) is placed within a cavity in this continuum. The solute polarizes the solvent, which in turn creates a reaction field that interacts with the solute's electron density. This process is iterated until a self-consistent solution is achieved, providing insights into how the solvent affects the molecule's geometry, electronic structure, and energy. These calculations are vital for predicting reaction outcomes in solution, which is more representative of real-world laboratory conditions.
Basis Set Superposition Error (BSSE) Correction
When studying intermolecular interactions, such as the dimerization of this compound or its interaction with other molecules, the accuracy of the calculations can be compromised by an artifact known as Basis Set Superposition Error (BSSE). This error arises because the basis functions of one molecule in a complex can be "borrowed" by the other, artificially lowering the energy of the system and leading to an overestimation of the interaction strength.
To obtain reliable interaction energies, a BSSE correction must be applied. The most common method is the counterpoise correction scheme developed by Boys and Bernardi. This procedure involves calculating the energies of the individual molecules (monomers) with the full basis set of the entire complex. The difference between the sum of these corrected monomer energies and the energy of the complex provides a more accurate interaction energy, free from the BSSE.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methodologies
For large systems where a full quantum mechanical treatment is computationally prohibitive, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful alternative. This approach is particularly useful for studying this compound in a complex biological environment, such as interacting with a protein.
In a QM/MM calculation, the system is partitioned into two regions. The chemically active part, for example, the this compound molecule and the immediate residues of a protein's active site, is treated with a high-level quantum mechanics method. The remainder of the system, such as the rest of the protein and surrounding solvent, is described using a less computationally expensive molecular mechanics force field. This dual-level approach allows for the accurate modeling of electronic changes in the reactive region while still accounting for the steric and electrostatic effects of the larger environment.
Advanced Analytical Methodologies and Separation Techniques
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase. For a compound like 3-Chloro-4-vinyl-phenylamine, with its specific polarity imparted by the amine, chloro, and vinyl functional groups, various chromatographic techniques can be optimized for effective separation.
High Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC is typically the method of choice. In this mode, a non-polar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily governed by its hydrophobic interactions with the stationary phase.
The presence of the phenyl ring and the vinyl group in this compound gives it a significant non-polar character, leading to retention on a C18 or C8 stationary phase. The polar amine group, however, can interact with residual silanols on the silica-based stationary phase, potentially causing peak tailing. To mitigate this, end-capped columns or the addition of a competing base to the mobile phase may be employed. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or acetic acid to control the ionization state of the amine group and ensure sharp, symmetrical peaks. epa.gov
Detection is commonly achieved using a UV detector, as the aromatic ring in this compound provides strong chromophores. The selection of the detection wavelength is optimized based on the UV spectrum of the compound to achieve maximum sensitivity.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | ~254 nm |
This table presents typical starting conditions for method development for a compound of this class, as specific literature for this compound is not available.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. epa.gov Given that many aniline (B41778) derivatives are amenable to GC analysis, this technique is suitable for this compound. The compound's volatility allows it to be vaporized at typical GC inlet temperatures without decomposition.
The separation in GC is achieved on a capillary column, which is a long, thin fused-silica tube with a stationary phase coated on the inner surface. For chloroanilines, a mid-polarity stationary phase, such as one containing phenyl and methyl polysiloxane, is often effective. epa.gov The choice of the stationary phase is critical to resolve the target analyte from potential impurities or related compounds.
A flame ionization detector (FID) can be used for detection, offering good sensitivity for organic compounds. For enhanced selectivity, especially in complex matrices, a nitrogen-phosphorus detector (NPD) is highly effective for nitrogen-containing compounds like anilines. epa.gov In some cases, derivatization of the amine group may be performed to improve chromatographic peak shape and thermal stability, although this may not be necessary for this specific compound. nih.govnih.gov
Table 2: Representative GC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Hydrogen at a constant flow |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |
| Detector Temperature | 300 °C |
This table illustrates common GC conditions that would be a suitable starting point for the analysis of this compound, based on methods for similar aniline derivatives. epa.gov
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, such as monitoring reaction progress, identifying compounds in a mixture, and determining purity. wisc.eduorgchemboulder.comchemistryhall.com A TLC plate consists of a thin layer of a stationary phase, typically silica (B1680970) gel or alumina, coated on a solid support like glass or aluminum. orgchemboulder.com
For this compound, a silica gel plate would be used as the stationary phase. The mobile phase, or eluent, would be a mixture of organic solvents. The choice of solvent system is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used. The ratio of these solvents is adjusted to optimize the retention factor (Rf) of the compound, which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. libretexts.org
Visualization of the separated spots on the TLC plate can be achieved under UV light (typically at 254 nm), as the aromatic ring of the compound will quench the fluorescence of the dye-impregnated silica gel. orgchemboulder.com Staining with a chemical reagent, such as potassium permanganate (B83412) or iodine vapor, can also be used for visualization.
Hyphenated Analytical Techniques
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of a spectroscopic method, most commonly mass spectrometry. These techniques provide a high degree of certainty in compound identification and are invaluable for both qualitative and quantitative analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem mass spectrometry version (LC-MS/MS), is a highly sensitive and selective analytical technique. rsc.org It couples the separation capabilities of HPLC with the mass analysis of a mass spectrometer. This is especially useful for analyzing compounds in complex matrices. epa.gov
For this compound, the HPLC separation would be performed as described previously. After eluting from the column, the analyte is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for compounds like anilines, typically operating in positive ion mode to protonate the basic amine group, forming the [M+H]⁺ ion.
In tandem mass spectrometry (MS/MS), this precursor ion is selected and fragmented by collision-induced dissociation (CID) to produce characteristic product ions. The specific transitions from the precursor ion to the product ions are monitored, a mode known as multiple reaction monitoring (MRM), which provides exceptional selectivity and sensitivity for quantification.
Table 3: Plausible LC-MS/MS Parameters for this compound
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 154.0 (for [M+H]⁺ of C₈H₈³⁵ClN) |
| Product Ions (m/z) | Hypothetical fragments could include loss of the vinyl group, loss of chlorine, or cleavage of the aromatic ring. Specific fragments would need to be determined experimentally. |
| Collision Energy | Optimized experimentally to maximize product ion signal. |
This table outlines expected parameters for an LC-MS/MS method for this compound, with the precursor ion based on its molecular weight. nih.gov The product ions are hypothetical and would require experimental determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of mass spectrometry. d-nb.inforesearchgate.net It is a definitive technique for the analysis of volatile compounds. mdpi.com
Following separation on the GC column as described in the GC section, the eluted this compound enters the mass spectrometer. Electron ionization (EI) is the most common ionization method in GC-MS. In EI, high-energy electrons bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a "molecular fingerprint" that can be used for identification by comparison to a spectral library.
The molecular ion (M⁺) peak would be expected at an m/z corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in identifying chlorine-containing fragments. Other characteristic fragments would arise from the loss of the vinyl group, a hydrogen atom, or other cleavages of the molecule.
Table 4: Predicted GC-MS Data for this compound
| Feature | Description |
|---|---|
| Molecular Ion (M⁺) | Expected at m/z 153 (for ³⁵Cl) and 155 (for ³⁷Cl) in a ~3:1 ratio. |
| Key Fragments | Potential fragments could include [M-Cl]⁺, [M-C₂H₃]⁺, and other ions resulting from ring cleavage. |
| Identification | Based on retention time and matching of the fragmentation pattern to a reference spectrum. |
This table provides predicted mass spectrometric data for this compound based on its structure and the principles of electron ionization mass spectrometry. nih.gov
Advanced Sample Preparation Protocols and Matrix Effect Mitigation
The accurate quantification of this compound in complex matrices necessitates sophisticated sample preparation protocols to isolate the analyte from interfering substances. The primary goals of these protocols are to enhance analytical sensitivity, improve method robustness, and mitigate the matrix effect, which can significantly alter the ionization efficiency of the analyte in mass spectrometry-based methods. nih.govresearchgate.net
Advanced sample preparation techniques such as Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are highly effective for the selective extraction and pre-concentration of aromatic amines like this compound from various sample matrices. asianpubs.orgacs.org SPE, utilizing cartridges with strong cationic exchange (SCX) or polymer-based sorbents (e.g., styrene-divinylbenzene), can effectively capture polar aromatic amines from aqueous solutions. nih.gov The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the matrix composition. For instance, SCX cartridges are particularly suitable for extracting basic compounds like anilines. nih.gov
SPME is a solvent-free technique that integrates sampling, extraction, and concentration into a single step. acs.org Headspace SPME (HS-SPME) is particularly useful for volatile and semi-volatile analytes. For aniline derivatives, adjusting the sample pH to a basic level (e.g., pH 12) converts the amine to its neutral form, facilitating its partitioning into the headspace for extraction onto the SPME fiber. nih.govresearchgate.net Fibers coated with materials like polydimethylsiloxane/divinylbenzene (PDMS/DVB) have shown excellent extraction efficiency for a range of aromatic amines. acs.orgresearchgate.net
Liquid-Liquid Extraction (LLE) and its miniaturized version, Dispersive Liquid-Liquid Microextraction (DLLME), also serve as effective sample preparation methods. wikipedia.orgyoutube.com LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. wikipedia.org DLLME is a rapid microextraction technique where a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample, forming a cloudy solution that maximizes the surface area for analyte transfer. nih.gov
The matrix effect, a phenomenon of signal suppression or enhancement caused by co-eluting compounds, is a major challenge in quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov It is particularly pronounced with Electrospray Ionization (ESI), which is more susceptible to interference than Atmospheric Pressure Chemical Ionization (APCI). nih.govcore.ac.uk Mitigation strategies are crucial for ensuring data accuracy.
Strategies for Matrix Effect Mitigation:
Thorough Sample Cleanup: Implementing optimized SPE or LLE protocols is the first line of defense to remove a significant portion of matrix components. nih.gov
Chromatographic Separation: Adjusting HPLC conditions to achieve baseline separation between this compound and interfering matrix components can prevent co-elution and minimize the matrix effect. chromatographyonline.com
Choice of Ionization Source: Using APCI instead of ESI can often reduce matrix effects, as APCI is based on gas-phase ionization, which is less prone to interference from non-volatile matrix components. core.ac.uk
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the actual samples can compensate for signal suppression or enhancement. nih.gov
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is considered the gold standard for correcting matrix effects. Since the SIL-IS co-elutes with the analyte and experiences the same ionization effects, it provides the most accurate correction. chromatographyonline.com
The following table summarizes various sample preparation techniques applicable to the analysis of this compound.
| Technique | Principle | Advantages | Considerations | Relevant Analytes |
| Solid-Phase Extraction (SPE) | Analyte partitions between a solid sorbent and a liquid sample. | High selectivity, good concentration factor, automation-friendly. asianpubs.orgchromatographyonline.com | Sorbent and solvent selection is critical; cartridges can clog. acs.org | Aromatic Amines asianpubs.org |
| Solid-Phase Microextraction (SPME) | Analyte is adsorbed onto a coated fiber, either directly or from the headspace. | Solvent-free, simple, integrates sampling and extraction. acs.orgnih.gov | Fiber lifetime can be limited; requires optimization of extraction parameters. | Volatile/Semi-volatile Anilines nih.govresearchgate.net |
| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases. | High recovery, applicable to large volumes. wikipedia.orgyoutube.com | Requires large volumes of organic solvents, can be time-consuming. acs.org | Aromatic Amines wikipedia.org |
| Dispersive Liquid-Liquid Microextraction (DLLME) | A mixture of extraction and disperser solvents creates a micro-emulsion for rapid analyte transfer. | Fast, low solvent consumption, high enrichment factor. nih.gov | Selection of solvents is crucial; not suitable for all matrices. | Organic Compounds in Water nih.govwikipedia.org |
Degradation Pathways and Advanced Oxidation Processes Aops
Fundamental Principles of Hydroxyl Radical (•OH) Generation in AOP Systems
The hydroxyl radical (•OH) is an extremely reactive and non-selective oxidant with a high standard reduction potential (Eθ = 2.8 V), enabling it to react rapidly with a wide range of organic compounds. encyclopedia.pubresearchgate.net AOPs employ various chemical, photochemical, and electrochemical methods to generate sufficient quantities of •OH radicals to effect water purification. nanobble.compoolchemistrytraininginstitute.com The generation of these radicals is the cornerstone of AOPs' efficacy. hydrogenlink.com
Key methods for generating hydroxyl radicals include:
Photolysis of Hydrogen Peroxide (H₂O₂): Ultraviolet (UV) radiation can cleave the O-O bond in hydrogen peroxide, producing two hydroxyl radicals per molecule of H₂O₂. walshmedicalmedia.comlight-sources.com
Ozone-based Processes: Ozone (O₃) can react with water, particularly at higher pH, or with hydrogen peroxide (peroxone process) to generate hydroxyl radicals. nanobble.comwalshmedicalmedia.com UV irradiation of ozone also leads to the formation of H₂O₂ as an intermediate, which then photolyzes to produce •OH radicals. walshmedicalmedia.com
Fenton's Reagent: The reaction between ferrous ions (Fe²⁺) and hydrogen peroxide generates hydroxyl radicals, ferric ions (Fe³⁺), and a hydroxide ion. hydrogenlink.comfiveable.me This process can be enhanced by UV light (photo-Fenton), which facilitates the photoreduction of Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and producing additional •OH radicals. nih.gov
Semiconductor Photocatalysis: Materials like titanium dioxide (TiO₂) can be activated by UV light to generate electron-hole pairs. mdpi.com These charge carriers can then react with water or hydroxide ions on the catalyst surface to produce hydroxyl radicals. encyclopedia.pubwalshmedicalmedia.com
Electrochemical AOPs: These methods can generate •OH radicals through various mechanisms, including the oxidation of water at high-potential anodes or through electro-Fenton processes where H₂O₂ and Fe²⁺ are generated in situ. mdpi.comacs.org
The choice of a specific AOP depends on factors such as the nature of the contaminant, the water matrix, and operational costs. walshmedicalmedia.com
Oxidative Degradation Mechanisms for Aryl Amines and Chlorinated Aromatic Compounds
The degradation of aryl amines and chlorinated aromatic compounds by hydroxyl radicals generally proceeds through a series of complex reactions. The initial attack by •OH is non-selective and can occur at various sites on the molecule. ntnu.no
For aryl amines , the degradation can be initiated by:
Electron abstraction from the nitrogen atom's lone pair. ntnu.no
Hydrogen abstraction from the amino group or the aromatic ring. ntnu.no
Hydroxyl radical addition to the aromatic ring, forming hydroxylated intermediates. nih.gov
These initial steps lead to the formation of various intermediates, including aminophenols, quinones, and other oxygenated species. nih.gov Subsequent reactions can involve ring cleavage, leading to the formation of smaller aliphatic carboxylic acids, and ultimately, mineralization to CO₂, water, and inorganic ions like nitrate and chloride. researchgate.net
For chlorinated aromatic compounds , the degradation pathways often involve:
Hydroxyl radical addition to the aromatic ring, leading to the formation of hydroxylated and dechlorinated intermediates. nih.gov This is a crucial step as it can displace chlorine atoms from the aromatic ring.
Direct oxidation of the aromatic ring, which can lead to ring opening and the formation of chlorinated aliphatic intermediates. nih.gov
Reductive dechlorination , where a chlorine atom is replaced by a hydrogen atom, can also occur, particularly under anaerobic conditions or in specific electrochemical systems. nih.goveurochlor.org
The complete mineralization of these compounds often requires a sequence of oxidative and sometimes reductive steps to break down the aromatic structure and remove the chlorine substituents. eurochlor.orgepa.gov
Specific AOP Implementations for Environmental Remediation
Several AOPs have been extensively studied and applied for the treatment of wastewater containing recalcitrant organic pollutants.
The UV/H₂O₂ process is a widely used AOP that relies on the photolysis of hydrogen peroxide by UV light to generate hydroxyl radicals. light-sources.comwaterandwastewater.com This system is effective for degrading a broad spectrum of organic contaminants. waterandwastewater.comacs.org
Mechanism: H₂O₂ absorbs UV radiation (optimally around 254 nm), causing the cleavage of the peroxide bond to form two •OH radicals. encyclopedia.publight-sources.com
H₂O₂ + hv → 2 •OH
Advantages: This process is relatively simple to implement and does not produce sludge. waterandwastewater.com It leads to the rapid degradation of pollutants. waterandwastewater.com
Research Findings: Studies have shown that the efficiency of the UV/H₂O₂ process is influenced by factors such as the initial concentration of H₂O₂, pH, and the UV absorbance of the water matrix. eudl.eu For instance, increasing the H₂O₂ concentration generally enhances the degradation rate up to an optimal point, beyond which it can act as a scavenger of •OH radicals. eudl.eu
Ozonation involves the use of ozone (O₃), a powerful oxidant, to degrade pollutants. walshmedicalmedia.com The combination of ozone with UV light (O₃/UV) enhances the production of hydroxyl radicals, leading to a more efficient degradation process. nanobble.com
Mechanism: Ozone can react directly with organic molecules, particularly at electron-rich sites. mdpi.com However, the indirect pathway involving the generation of •OH radicals is often more significant for recalcitrant compounds. walshmedicalmedia.com In the O₃/UV process, UV light photolyzes ozone to produce hydrogen peroxide, which then decomposes into •OH radicals upon further UV absorption. nanobble.com
Advantages: Ozonation is effective for disinfection and the removal of a wide range of organic compounds. The O₃/UV combination significantly accelerates the degradation process. indexcopernicus.com
Research Findings: The efficiency of ozonation is pH-dependent, with higher pH values favoring the decomposition of ozone into hydroxyl radicals. mdpi.com The presence of radical scavengers like carbonate and bicarbonate can inhibit the process. poolchemistrytraininginstitute.com Combining ozonation with photocatalysis has also been shown to enhance removal efficiency and mineralization. indexcopernicus.com
The Fenton process utilizes a mixture of hydrogen peroxide and a ferrous iron salt to generate hydroxyl radicals. fiveable.mejournalssystem.com The photo-Fenton process enhances this reaction by using UV or visible light to regenerate the Fe²⁺ catalyst. nih.gov
Mechanism: The classical Fenton reaction is:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ In the photo-Fenton process, the photoreduction of Fe³⁺ regenerates Fe²⁺, allowing for a catalytic cycle and producing additional •OH radicals. fiveable.me
Advantages: Fenton and photo-Fenton processes are highly effective for treating wastewater with high concentrations of organic pollutants and are relatively cost-effective. fiveable.menih.gov
Research Findings: The optimal pH for the Fenton process is typically acidic (around 3). encyclopedia.pubnih.gov The efficiency is dependent on the concentrations of Fe²⁺ and H₂O₂. researchgate.net Studies on the degradation of aromatic amines have shown that •OH is the primary oxidant, though other reactive species may also be involved. rsc.org The photo-Fenton process generally exhibits higher degradation efficiency than the conventional Fenton process. nih.gov
Heterogeneous photocatalysis using semiconductor materials like titanium dioxide (TiO₂) is another prominent AOP. encyclopedia.pub
Mechanism: When TiO₂ is irradiated with UV light of sufficient energy, an electron is promoted from the valence band to the conduction band, creating an electron-hole pair. encyclopedia.pubwalshmedicalmedia.com The highly oxidizing hole can react with water or hydroxide ions adsorbed on the catalyst surface to produce hydroxyl radicals. encyclopedia.pub The electron can react with adsorbed oxygen to form superoxide radicals, which can also contribute to the degradation process. hydrogenlink.com
Advantages: This process can lead to the complete mineralization of organic pollutants. epa.gov The catalyst is inexpensive, non-toxic, and can be reused. epa.govresearchgate.net
Research Findings: The efficiency of TiO₂ photocatalysis is influenced by factors such as pH, catalyst loading, and the presence of electron acceptors like oxygen. mdpi.comcapes.gov.br The presence of water vapor is crucial for the generation of •OH radicals on the catalyst surface. mdpi.com Studies on chlorinated aromatic compounds have demonstrated the effectiveness of TiO₂ photocatalysis for their degradation. epa.govmdpi.com Combining TiO₂ with other materials, such as iron oxides, can enhance its photocatalytic activity under visible light. researchgate.net
Interactive Data Tables
Table 1: Comparison of Advanced Oxidation Processes
| AOP System | Primary Oxidant(s) | Typical Operating Conditions | Advantages | Limitations |
| UV/H₂O₂ | •OH | Neutral pH, UV irradiation | No sludge production, simple setup | High H₂O₂ consumption, UV-absorbing compounds can interfere |
| Ozonation/UV | O₃, •OH | pH dependent, UV irradiation | Strong disinfection, effective for various pollutants | Bromate formation potential, relatively high cost |
| Fenton | •OH, FeO²⁺ | Acidic pH (~3) | High efficiency, cost-effective reagents | Sludge production, strict pH control required |
| Photo-Fenton | •OH, FeO²⁺ | Acidic pH (~3), UV/Visible light | Higher efficiency than Fenton, can use solar light | Sludge production, potential for iron leaching |
| TiO₂ Photocatalysis | •OH, O₂⁻• | Neutral pH, UV irradiation | Complete mineralization, reusable catalyst | Low quantum yield, catalyst recovery can be challenging |
Electrochemical Oxidation Processes
Electrochemical oxidation is a versatile AOP that utilizes an electric current to generate oxidants or to directly oxidize pollutants at the anode surface. The effectiveness of this method is highly dependent on the molecular structure of the target compound, the electrode material, and the composition of the electrolyte. For substituted anilines, a class of compounds to which 3-Chloro-4-vinyl-phenylamine belongs, electrochemical oxidation typically involves the initial formation of a radical cation. The subsequent reaction pathways can be complex and are influenced by the nature and position of the substituents on the aromatic ring. However, no specific studies detailing the electrochemical oxidation of this compound, its degradation products, or the optimal operational parameters have been found.
Sonolytic and Microwave-Assisted Degradation
Sonolytic degradation employs high-frequency ultrasound to induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures that can pyrolyze and degrade organic compounds. Similarly, microwave-assisted degradation utilizes microwave energy to heat the sample and accelerate chemical reactions, often in the presence of a catalyst. Both are promising technologies for the degradation of persistent organic pollutants. Research on other chlorinated and aromatic compounds suggests that these methods could potentially be effective. However, there is no published research specifically investigating the sonolytic or microwave-assisted degradation of this compound.
Parametric Optimization of AOP Efficiency
The efficiency of AOPs is critically influenced by various operational parameters. For instance, pH can affect the speciation of the target compound and the generation of reactive oxygen species. The concentration of oxidants, such as hydrogen peroxide or ozone, and the intensity of energy input, like irradiation time or current density, are also crucial factors that need to be optimized to achieve maximum degradation efficiency. Without experimental data for this compound, it is not possible to provide specific optimized parameters for its degradation.
Kinetic Modeling and Reaction Rate Analysis of Degradation Processes
Kinetic modeling is essential for understanding the reaction rates and mechanisms of degradation processes. Such models can help in predicting the degradation efficiency under different conditions and in scaling up the process for practical applications. Typically, the degradation of organic pollutants by AOPs can be described by pseudo-first-order or pseudo-second-order kinetics. However, in the absence of experimental data on the degradation of this compound, no kinetic models or reaction rate analyses can be presented.
Applications in Advanced Material Science and Polymer Chemistry
Polymerization of Vinyl Aniline (B41778) Monomers
While specific data on 3-Chloro-4-vinyl-phenylamine is unavailable, the polymerization of other vinyl aniline derivatives can offer some insights.
Radical Polymerization Mechanisms
In a typical radical polymerization, a free-radical initiator would add to the vinyl group of the monomer, initiating a chain reaction. The stability of the propagating radical would be influenced by the substituents on the phenyl ring. The chloro and amine groups would exert electronic effects that could affect the rate of polymerization and the molecular weight of the resulting polymer.
Coordination Polymerization for Controlled Architectures
Coordination polymerization, often employing transition metal catalysts, can offer control over the polymer's stereochemistry and architecture. The amine group in this compound could potentially coordinate with the metal center of the catalyst, which might either facilitate or inhibit the polymerization process, depending on the specific catalyst system used. Research on the coordination polymerization of other functionalized styrenes suggests that catalyst design is crucial for successful polymerization of monomers containing heteroatoms.
Copolymerization with Diverse Functional Monomers
Copolymerization of this compound with other monomers could lead to materials with a wide range of properties. The reactivity ratios, which describe the relative reactivity of each monomer in the copolymerization, would need to be experimentally determined. These ratios would dictate the distribution of the monomer units along the polymer chain, which in turn would influence the final properties of the copolymer.
Synthesis of Functional Polymers and Copolymers for Specialized Applications
The amine and chloro functional groups on the poly(this compound) backbone would offer sites for post-polymerization modification, allowing for the synthesis of a variety of functional polymers. These could have potential applications in areas such as coatings, adhesives, and ion-exchange resins. However, without experimental studies, these remain theoretical possibilities.
Role as a Monomer in Conjugated Polymer Synthesis for Optoelectronic Devices
The aniline moiety in this compound suggests that its corresponding polymer could possess interesting electronic properties. Polymers containing aniline units are known to be electroactive and have been investigated for applications in optoelectronic devices. The specific electronic properties of poly(this compound) would depend on the extent of conjugation along the polymer backbone, which is influenced by the polymer's structure and conformation.
Utilization as Ligands or Precursors for Catalysts in Polymerization Processes
The amine group in this compound could act as a coordination site for metal ions, suggesting its potential use as a ligand in the synthesis of polymerization catalysts. Furthermore, the monomer itself could be a precursor for the synthesis of more complex catalyst systems. The electronic and steric properties of the resulting metal complexes would determine their catalytic activity.
Q & A
Basic: What are the most reliable synthetic routes for 3-Chloro-4-vinyl-phenylamine, and how can purity be optimized?
Answer:
A common approach involves sequential functionalization of aniline derivatives. For example:
Chlorination: Introduce the chloro group via electrophilic substitution using Cl2/FeCl3 under controlled temperature (0–5°C) to minimize polychlorination .
Vinylation: Employ Heck coupling or Stille reactions to introduce the vinyl group. Palladium catalysts (e.g., Pd(OAc)2) with ligands (e.g., PPh3) in DMF at 80–100°C are effective .
Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor by TLC and HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How can spectroscopic techniques differentiate this compound from structural analogs?
Answer:
Key spectral markers include:
Advanced: How do the electronic effects of the chloro and vinyl groups influence nucleophilic aromatic substitution (NAS) reactivity?
Answer:
- Chloro Group: Electron-withdrawing nature activates the ring for NAS at positions ortho/para to Cl. However, steric hindrance from the vinyl group may limit accessibility .
- Vinyl Group: Conjugation with the aromatic ring alters electron density. DFT calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to predict reactive sites .
- Experimental Validation: Conduct kinetic studies with varying nucleophiles (e.g., NH3, OH<sup>-</sup>) in polar aprotic solvents (DMF, DMSO) at 50–80°C. Monitor by GC-MS to track substitution products .
Advanced: How can contradictory data on reaction yields in literature be systematically resolved?
Answer:
Contradictions often arise from:
- Catalyst Loading: Pd catalyst concentrations (0.5–5 mol%) significantly affect Heck coupling efficiency. Optimize via Design of Experiments (DoE) .
- By-Product Formation: Use LC-MS to identify side products (e.g., dechlorinated or over-coupled species). Adjust reaction time/temperature to suppress them .
- Solvent Effects: Compare yields in DMF vs. THF; higher polarity solvents may stabilize transition states but promote decomposition .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential volatility .
- Storage: In amber glass under N2 at –20°C to prevent oxidation of the vinyl group .
- Spill Management: Neutralize with 10% NaOH solution and adsorb with vermiculite .
Advanced: What computational methods predict the bioactivity of this compound derivatives?
Answer:
- QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donors to correlate with antimicrobial or receptor-binding activity .
- Molecular Docking: Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate with in vitro assays (IC50 measurements) .
- Metabolic Stability: Predict CYP450 metabolism via Schrödinger’s ADMET Predictor .
Basic: What are the best practices for characterizing thermal stability?
Answer:
- DSC/TGA: Perform differential scanning calorimetry (heating rate 10°C/min, N2 atmosphere) to identify melting/decomposition points .
- Isothermal Studies: Heat samples at 100°C for 24h and analyze by HPLC to detect degradation products (e.g., quinones from oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
